molecular formula C22H20FN5S B2688096 1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 379236-86-9

1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine

Cat. No. B2688096
CAS RN: 379236-86-9
M. Wt: 405.5
InChI Key: QYGDHFOIDQZGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C22H20FN5S and its molecular weight is 405.5. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Breast Cancer Activity

Compound 1: has shown promise as an anti-breast cancer agent. Molecular docking studies indicate that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. ERα plays a crucial role in breast cancer development and progression. By targeting ERα, Compound 1 may offer therapeutic benefits in breast cancer treatment .

Antimicrobial Potential

Pyrazoles and their derivatives, including Compound 1, exhibit antimicrobial activity. These compounds have been investigated for their effectiveness against various pathogens. While further studies are needed, their potential as antimicrobial agents is noteworthy .

Anti-Inflammatory Properties

Inflammation plays a pivotal role in several diseases. Pyrazole derivatives, such as Compound 1, have demonstrated anti-inflammatory effects. By modulating inflammatory pathways, these compounds could contribute to the development of novel anti-inflammatory drugs .

Antioxidant Activity

Oxidative stress contributes to various health conditions. Some pyrazole derivatives, including Compound 1, possess antioxidant properties. Their ability to scavenge free radicals may have implications for preventing oxidative damage .

Cytotoxicity and Anti-Tumor Effects

Compound 1 exhibits cytotoxicity, making it relevant in cancer research. Its impact on tumor cell lines warrants further investigation. Researchers have reported similar effects in other pyrazole derivatives against cancer cells .

Analgesic Potential

While not extensively studied, pyrazoles have been associated with analgesic properties. Compound 1’s potential as an analgesic agent merits exploration .

Hepatic Cancer (HePG-2) Agents

Some pyrazoles, including Compound 1, have been patented as potential agents against hepatic cancer (HePG-2). These compounds could play a role in liver cancer therapy .

Medicinal Chemistry Applications

Fluorinated compounds, like Compound 1, are popular in medicinal chemistry. The C-F bond’s stability and its impact on protein-ligand interactions make fluorination valuable. Researchers often use fluorine substitution to enhance binding affinity in drug development .

properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5S/c1-15-19(16-5-7-17(23)8-6-16)20-21(25-14-26-22(20)29-15)28-12-10-27(11-13-28)18-4-2-3-9-24-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGDHFOIDQZGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.